molecular formula C10H13N3O2S B5199329 1-(Furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea

1-(Furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea

Cat. No.: B5199329
M. Wt: 239.30 g/mol
InChI Key: ISGOUWYDTHPYEI-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea is an organic compound that features a furan ring, a thiourea group, and a 2-methylprop-2-enyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea typically involves the following steps:

    Formation of the Furan-2-carbonyl Chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Preparation of the Thiourea Derivative: The furan-2-carbonyl chloride is then reacted with ammonium thiocyanate to form the corresponding thiourea derivative.

    Introduction of the 2-Methylprop-2-enyl Group: Finally, the thiourea derivative is reacted with 2-methylprop-2-enylamine under mild conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

1-(Furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-carbonylamino)-3-phenylthiourea: Similar structure but with a phenyl group instead of the 2-methylprop-2-enyl group.

    1-(Furan-2-carbonylamino)-3-ethylthiourea: Similar structure but with an ethyl group instead of the 2-methylprop-2-enyl group.

Uniqueness

1-(Furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea is unique due to the presence of the 2-methylprop-2-enyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(furan-2-carbonylamino)-3-(2-methylprop-2-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-7(2)6-11-10(16)13-12-9(14)8-4-3-5-15-8/h3-5H,1,6H2,2H3,(H,12,14)(H2,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGOUWYDTHPYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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